7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyrimidine ring. Its structure features:
- Position 3: A phenyl group.
- Position 5: A propyl chain.
- Position 7: A 2-ethylimidazole substituent.
Its synthesis likely involves chloro-pyrazolo[1,5-a]pyrimidine intermediates coupled with nucleophilic substitution at position 7, analogous to methods described for related compounds .
Properties
IUPAC Name |
7-(2-ethylimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-3-8-16-13-19(24-12-11-21-18(24)4-2)25-20(23-16)17(14-22-25)15-9-6-5-7-10-15/h5-7,9-14H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGXJTHCFYEJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3C=CN=C3CC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis might begin with the preparation of an imidazole derivative, followed by its reaction with a pyrazole precursor under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Phosphodiesterase Inhibition
One of the primary applications of this compound is its role as an inhibitor of phosphodiesterase enzymes. Phosphodiesterases (PDEs) are critical in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which play significant roles in various physiological processes.
Case Study: PDE2A Inhibition
Research has indicated that pyrazolo[1,5-a]pyrimidines, including this compound, can act as effective inhibitors of phosphodiesterase type 2A (PDE2A). Inhibiting PDE2A has therapeutic implications for conditions such as:
- Neurological Disorders : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating disorders like Alzheimer's disease and schizophrenia by modulating signaling pathways associated with cAMP levels .
Cancer Treatment
The compound has also been investigated for its potential use in oncology. By inhibiting specific PDEs, it may enhance the efficacy of chemotherapeutic agents and improve patient outcomes.
Case Study: Histone Demethylase Inhibition
Recent studies have explored the use of similar pyrazolo[1,5-a]pyrimidine derivatives as histone demethylase inhibitors, which are crucial in cancer biology. These compounds could potentially reverse epigenetic modifications associated with tumor progression, making them candidates for cancer therapies targeting:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the imidazole and pyrazole rings can significantly influence potency and selectivity toward specific PDE isoforms.
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhances binding affinity to PDEs |
| Alteration of alkyl chain length | Affects lipophilicity and membrane permeability |
Mechanism of Action
The mechanism of action of 7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table compares key structural features and properties of the target compound with similar pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations :
- Position 7: The target compound’s 2-ethylimidazole group differs from the 3-(imidazolyl)propylamine in Pir-12-5c, Pir-14-5c, and Pir-14-3.
- Position 5 : The propyl chain in the target compound is longer than the methyl/isopropyl groups in analogs, which could increase lipophilicity and affect pharmacokinetics .
- Purity and Yield : Pir-14-5c (22) achieved the highest yield (63%) among analogs, suggesting optimized synthetic routes for trifluoromethylphenyl-substituted derivatives .
A. Antimicrobial Activity
- Compound 5k (), an N-[3-(4-quinazolinyl)aminopyrazole-4-carbonyl] hydrazone derivative, showed superior inhibition of Fusarium graminearum compared to the fungicide hymexazol at 50 μg/mL .
B. Agrochemical Potential
- A patent () describes pyrazolo[1,5-a]pyrimidines with ethylsulfonylpyridinyl groups as pesticides. The target compound’s imidazole substituent may confer distinct binding interactions compared to sulfonyl-based derivatives, which target insecticidal pathways .
C. Receptor Binding and Optimization
- Compounds Pir-12-5c and Pir-14-5c () were optimized as aryl hydrocarbon receptor (AhR) ligands. Their 3-(trifluoromethyl)phenyl groups enhance hydrophobic interactions, while the propylamine-imidazole linker may stabilize hydrogen bonding . The target compound’s shorter ethylimidazole group could alter AhR affinity.
Biological Activity
The compound 7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a pyrazolo-pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrazolo-pyrimidine core, which is known for enhancing biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that pyrazolo derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tubulin polymerization, leading to cytotoxic effects in cancer cell lines. A study reported that a related pyrazole compound exhibited an IC50 value of 2.13 µM against the MCF-7 breast cancer cell line, demonstrating potent cytotoxicity while sparing normal cells like HEK293T .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. One study highlighted that certain pyrazole compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, indicating robust anti-inflammatory effects . These findings suggest that this compound may possess similar properties.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored extensively. For example, compounds with structural similarities demonstrated significant activity against various bacterial strains. A study reported the diameter of inhibition zones for several derivatives against Staphylococcus aureus and Escherichia coli, with some compounds showing greater efficacy than standard antibiotics like ciprofloxacin .
| Compound | S. aureus (mm) | E. coli (mm) | MIC (µg/mL) |
|---|---|---|---|
| 7a | 13.1 | 11.9 | 50 |
| 7b | 5.1 | 8.1 | 25 |
| Ciprofloxacin | 18 | 19 | 12.5 |
Case Study 1: Anticancer Efficacy
A specific study focused on the synthesis and evaluation of pyrazolo derivatives for their anticancer potential. The synthesized compounds were tested on various cancer cell lines, revealing that one derivative exhibited an IC50 value of just 2.97 µM against prostate cancer cells (PC-3), indicating a promising therapeutic index .
Case Study 2: Anti-inflammatory Mechanism
Another research effort investigated the anti-inflammatory mechanisms of pyrazole derivatives through in vitro assays measuring cytokine levels. The results demonstrated a significant reduction in TNF-α and IL-6 production when treated with specific pyrazole compounds, supporting their use in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Core Formation : Condensation of 5-aminopyrazole derivatives with electrophilic reagents (e.g., β-ketoesters or enaminones) to form the pyrazolo[1,5-a]pyrimidine core. For example, heating 5-aminopyrazole with ethyl 3-oxohexanoate in ethanol under reflux (30–60 min) yields intermediates .
Functionalization : Introduction of the 2-ethylimidazole group via nucleophilic substitution or coupling reactions. Piperazine or imidazole derivatives are often coupled using catalysts like bis(pentafluorophenyl) carbonate (BPC) .
- Optimization : Yields (60–70%) depend on solvent polarity (DMF > ethanol), temperature (80–100°C), and stoichiometric ratios (1:1.2 for core:substituent) .
Q. Which analytical techniques are critical for structural confirmation of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., imidazole protons at δ 7.2–8.1 ppm; propyl chain protons at δ 0.9–1.7 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
- X-ray Crystallography : Resolves regioselectivity ambiguities (e.g., pyrazole-pyrimidine dihedral angles <2°) and validates substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 412.541 for CHN) with <2 ppm error .
Q. What in vitro assays are used for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC) using fluorescence-based or colorimetric substrates (e.g., ATPase activity for anticancer potential) .
- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (10–100 µM) .
Advanced Research Questions
Q. How can regioselectivity challenges during imidazole substitution at position 7 be addressed?
- Methodological Answer :
- Computational Modeling : DFT calculations predict electron density at position 7, guiding reagent selection (e.g., electrophilic vs. nucleophilic agents) .
- Protecting Groups : Use of tert-butyloxycarbonyl (Boc) for imidazole NH protection minimizes side reactions during coupling .
- Reaction Monitoring : LC-MS tracks intermediate formation to optimize reaction time and avoid over-substitution .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodological Answer :
- Prodrug Design : Esterification of polar groups (e.g., carboxylate → ethyl ester) enhances lipophilicity .
- Nanocarrier Systems : Encapsulation in PEGylated liposomes improves plasma half-life (tested in murine models) .
- Structural Analogues : Replace propyl with cyclopropyl (logP reduction from 4.2 → 3.8) while maintaining IC < 1 µM .
Q. How should researchers resolve contradictory data in biological activity across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
- Metabolic Stability Tests : Liver microsome assays identify rapid degradation (t < 15 min) that may explain false negatives .
- Structural Reanalysis : X-ray crystallography detects batch-to-batch polymorphism (e.g., differing hydrogen-bond networks) affecting activity .
Data Contradiction Analysis
Experimental Design Considerations
Q. How to design a SAR study for imidazole-substituted pyrazolo[1,5-a]pyrimidines?
- Methodological Answer :
Core Modifications : Synthesize analogues with methyl, ethyl, or cyclopropyl groups at position 2.
Substituent Library : Vary imidazole substituents (e.g., 2-ethyl vs. 2-chlorobenzyl) .
Activity Correlation : Plot logP vs. IC to identify hydrophobicity-activity relationships .
Q. What computational tools predict binding modes with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
